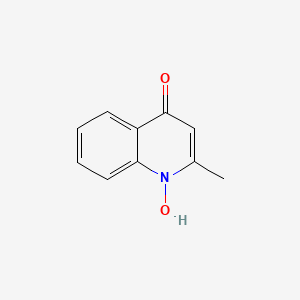

1-Hydroxy-2-methylquinolin-4(1H)-one

概要

説明

1-Hydroxy-2-methylquinolin-4(1H)-one is a heterocyclic compound with a quinoline backbone It is characterized by the presence of a hydroxyl group at the first position, a methyl group at the second position, and a keto group at the fourth position

準備方法

Synthetic Routes and Reaction Conditions

1-Hydroxy-2-methylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with acetoacetic ester under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-aminobenzyl alcohol and acetoacetic ester.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

Procedure: The mixture is heated to promote cyclization, leading to the formation of the quinoline ring system.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

化学反応の分析

Types of Reactions

1-Hydroxy-2-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The keto group can be reduced to form a hydroxyl group, resulting in a dihydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives, depending on the electrophile used.

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-hydroxy-2-methylquinolin-4(1H)-one exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against Streptococcus pneumoniae and Staphylococcus aureus, addressing the growing concern of antibiotic resistance. In vivo experiments demonstrated favorable pharmacokinetic profiles for several derivatives, suggesting their potential as new antibiotics .

Antitubercular Agents

The compound has been explored for its role in tuberculosis therapy. Research indicates that certain derivatives act as inhibitors of cytochrome bd oxidase, a critical enzyme in Mycobacterium tuberculosis. These inhibitors have shown promise in preclinical models, providing a basis for further development as novel antitubercular agents .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. Notably, compounds have demonstrated significant toxicity against colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines. The ability to induce apoptosis in these cells positions these derivatives as potential candidates for cancer therapy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies focusing on the inhibition of lipoxygenase (LOX) enzymes suggest that certain derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Synthesis of Novel Therapeutics

This compound serves as a versatile building block in the synthesis of various bioactive compounds. Its derivatives are utilized to create novel agents targeting conditions such as Alzheimer's disease and other neurodegenerative disorders. For example, research has shown that 2-(quinolin-4-yloxy)acetamides synthesized from this compound exhibit potent antitubercular activity .

Mechanistic Studies and Structural Analysis

Mechanistic studies using electrochemical methods have provided insights into the reactivity and interaction of this compound with biological targets. These studies are crucial for understanding how modifications to the quinoline structure can enhance efficacy and selectivity against pathogens .

Data Summary Table

作用機序

The mechanism of action of 1-hydroxy-2-methylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydroxyl and keto groups play crucial roles in its binding affinity and specificity.

類似化合物との比較

Similar Compounds

2-Hydroxyquinoline: Similar structure but lacks the methyl group at the second position.

4-Hydroxyquinoline: Similar structure but lacks the methyl group at the second position and has the hydroxyl group at the fourth position.

2-Methylquinoline: Similar structure but lacks the hydroxyl group at the first position.

Uniqueness

1-Hydroxy-2-methylquinolin-4(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxy-2-methylquinolin-4(1H)-one and its derivatives?

- Methodological Answer : Common methods involve condensation reactions and functionalization of quinoline scaffolds. For example:

-

Mannich Reactions : Reacting 2-aminoquinolin-4(1H)-one with aldehydes and secondary amines yields derivatives like 2-amino-3-(piperidin-1-ylmethyl)quinolin-4(1H)-one (61–93% yields) .

-

Carboxylic Acid Coupling : Condensation of carboxyl-substituted intermediates with amines (e.g., pyrimidine derivatives) produces compounds like 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one (64% yield) via reflux in ethanol/KOH .

-

Epoxide Ring Opening : Reaction of (±)-4-hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one with substituted amines generates amino alcohol derivatives (e.g., III-a2, 80% yield) .

Table 1: Representative Synthetic Routes

Compound Class Reagents/Conditions Yield (%) Characterization Techniques Reference Mannich Adducts Aldehyde, piperidine, ethanol, reflux 61–93 H NMR, HRMS Pyrimidine-Carbonyl Derivatives Carboxaldehyde, guanidine HCl, KOH, ethanol 64–77 IR, H NMR, MS Amino Alcohol Derivatives Epoxide, methylamine, chloroform 70–80 IR, H NMR, melting point

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies hydrogen-bonded C=O (1646–1631 cm) and hydroxyl groups (3446–3213 cm) .

- H NMR : Key signals include aromatic protons (δ 6.4–8.2 ppm), methyl groups (δ 2.6–3.9 ppm), and exchangeable protons (e.g., -OH at δ 17.15 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 297 [M] for diazepine derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in 4-hydroxyquinolin-2(1H)-one synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as seen in diazepine derivative synthesis (77% yield) .

- Catalyst Use : Magnesium/ammonium chloride systems improve regioselectivity in chloroquinoline synthesis .

- Temperature Control : Reflux at 80–100°C maximizes condensation efficiency while minimizing side reactions .

Q. What strategies resolve contradictory spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate IR, NMR, and X-ray crystallography (e.g., SHELXL for small-molecule refinement) .

- Isotopic Labeling : Use C or N-labeled analogs to confirm ambiguous signals .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra to reconcile experimental discrepancies .

Q. How do computational methods complement experimental studies of electronic properties?

- Methodological Answer :

- Molecular Orbital Analysis : Predicts HOMO/LUMO gaps to explain reactivity trends (e.g., nucleophilic attack sites) .

- Docking Studies : Models interactions with biological targets (e.g., antimicrobial activity of pyrimidine derivatives) .

- Crystallographic Software : SHELX refines electron density maps for accurate bond-length/angle determination .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistent yields in Mannich reactions of 2-aminoquinolin-4(1H)-one?

- Methodological Answer :

- Parameter Screening : Systematically vary pH, solvent polarity, and stoichiometry (e.g., piperidine vs. morpholine in adduct formation) .

- Byproduct Identification : Use LC-MS to detect retro-Mannich products (e.g., 3,3’-methylenebis derivatives) and adjust conditions .

特性

IUPAC Name |

1-hydroxy-2-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMDHEUQIDXKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554575 | |

| Record name | 1-Hydroxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-22-4, 84376-51-2 | |

| Record name | 1-Hydroxy-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90924-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。